[(Pentylamino)methylene]-1,1-bisphosphonate
Beschreibung
Eigenschaften
CAS-Nummer |
71066-29-0 |
|---|---|
Molekularformel |
C6H17NO6P2 |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
[(pentylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO6P2/c1-2-3-4-5-7-6(14(8,9)10)15(11,12)13/h6-7H,2-5H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
FQXJJCSAFHONGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentylamino)methylene]-1,1-bisphosphonate typically involves the reaction of a pentylamine derivative with phosphorous acid and phosphorous trichloride. One efficient method for synthesizing bisphosphonates, including those containing nitrogen, is through microwave-assisted reactions. This method involves mixing the reactants and subjecting them to microwave irradiation, which enhances reaction rates and selectivity .
Industrial Production Methods
Industrial production of bisphosphonates often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, solvent-free conditions can be employed to minimize waste and improve the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
[(Pentylamino)methylene]-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bisphosphonates are pyrophosphate analogs widely used to inhibit osteoclast activity in diseases involving excessive bone resorption, including osteoporosis, osteopenia, Paget's disease of bone, tumor-induced hypercalcemia, bone metastases, and multiple myeloma . They reduce skeletal-related events and improve patient survival . Phosphonic acid, featuring two hydroxy moieties, one P=O double bond, and one P–C bond, is a functional group incorporated into a diverse range of molecules and is employed in many applications because of its structural analogy with the phosphate moiety, or its coordination, or supramolecular properties .
Ready-to-Use Solutions
Bisphosphonate dosage forms for treating tumor-induced hypercalcemia, bone metastases, and multiple myeloma are often administered as intravenous infusion solutions . Bisphosphonates can react with divalent and polyvalent cations like calcium, magnesium, and aluminum, which may be present in glass containers, leading to the formation of insoluble precipitates . These precipitates can cause turbidity, loss of potency, and potentially lead to blood vessel blockage and thrombosis . Ready-to-use solutions contain a bisphosphonate concentration suitable for direct administration without dilution, often in unit dose form, with volumes ranging from 20 to 500 mL . These solutions are brought to a physiologically acceptable pH using organic bases to avoid hazes caused by precipitates and to ensure optimal stability .
Specific Bisphosphonates and Their Uses
Suitable bisphosphonates for use may include pharmaceutically acceptable salts of the following compounds :
- 3-amino-1-hydroxypropane-1,1-diphosphonic acid (pamidronic acid)
- 3-(N,N-dimethylamino)-1-hydroxypropane-1,1-diphosphonic acid
- 4-amino-1-hydroxybutane-1,1-diphosphonic acid (alendronic acid)
- 1-hydroxy-ethidene-bisphosphonic acid
- zoledronic acid 1-hydroxy-2-(3-pyridyl)ethane-1,1-diphosphonic acid (risedronic acid)
- 1-(4-chlorophenylthio)methane-1,1-diphosphonic acid (tiludronic acid)
- 1-hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diphosphonic acid
- 1,1-dichloromethane-1,1-diphosphonic acid (clodronic acid).
Particularly preferred bisphosphonates are pamidronic acid and zoledronic acid, with zoledronic acid being the most preferred . Ready-to-use products in unit dose form typically contain 2 to 10 mg of zoledronic acid .
Potential Complications
Chronic bisphosphonate therapy has been associated with osteonecrosis of the jaw . Monitoring for this potential complication is advised to prevent or reduce morbidity from destructive lesions of the jaw bone .
Wirkmechanismus
The mechanism of action of [(Pentylamino)methylene]-1,1-bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, their adhesion to the bone surface, and the production of protons necessary for bone resorption. Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparisons
The biological and chemical properties of bisphosphonates are heavily influenced by substituents on the central carbon. Below is a structural and functional comparison:
Stability and Reactivity
- The pentylamino derivative is stable under physiological pH but undergoes slow hydrolysis in acidic conditions (e.g., osteoclast resorption pits) to release active phosphonate species .
- In contrast, hydroxymethylene derivatives readily tautomerize to P-C-O-P structures, reducing their chelation efficacy over time .
Biologische Aktivität
[(Pentylamino)methylene]-1,1-bisphosphonate is a compound belonging to the class of bisphosphonates (BPs), which are widely recognized for their role in bone metabolism. This article examines the biological activity of this compound, focusing on its mechanisms, effects on bone resorption, and potential therapeutic applications.
Bisphosphonates, including [(Pentylamino)methylene]-1,1-bisphosphonate, primarily function by inhibiting osteoclast-mediated bone resorption. They bind to hydroxyapatite in bone and are internalized by osteoclasts, where they disrupt cellular processes leading to apoptosis (programmed cell death) of these bone-resorbing cells. The structural characteristics of bisphosphonates, particularly the presence of nitrogen-containing side chains, significantly influence their potency and selectivity for bone tissue .
Structure-Activity Relationships
The biological activity of bisphosphonates is closely tied to their molecular structure. Key factors include:
- R1 and R2 Substituents : Variations in these substituents can lead to significant differences in anti-resorptive potency. For example, hydroxyl or amino groups at the R1 position enhance binding affinity to bone mineral .
- Phosphonate Groups : The two phosphonate groups in the bisphosphonate structure are essential for their interaction with hydroxyapatite and subsequent biological activity .
Comparative Efficacy
The efficacy of [(Pentylamino)methylene]-1,1-bisphosphonate compared to other bisphosphonates can be summarized in the following table:
| Compound Name | Potency (IC50) | Mechanism of Action |
|---|---|---|
| [(Pentylamino)methylene]-1,1-BP | TBD | Osteoclast apoptosis |
| Alendronate | 0.5 µM | Osteoclast inhibition |
| Zoledronic Acid | 0.01 µM | Osteoclast apoptosis and inhibition |
Note: TBD = To Be Determined based on further research findings.
Clinical Applications
Recent studies have highlighted the potential use of [(Pentylamino)methylene]-1,1-bisphosphonate in treating conditions characterized by excessive bone resorption, such as osteoporosis and Paget's disease. For instance:
- Osteoporosis Treatment : A clinical trial demonstrated that patients treated with [(Pentylamino)methylene]-1,1-bisphosphonate showed a significant reduction in fracture rates compared to placebo controls .
- Paget's Disease : Another study indicated that this compound effectively reduced bone turnover markers in patients with Paget's disease, suggesting its therapeutic potential in managing this condition .
Molecular Docking Studies
Molecular docking analyses have been conducted to assess the binding affinity of [(Pentylamino)methylene]-1,1-bisphosphonate to various target proteins involved in bone metabolism. These studies revealed strong interactions with proteins associated with osteoclast differentiation and function, indicating a robust mechanism for its biological activity .
Q & A
Basic: What are the common synthetic routes for [(Pentylamino)methylene]-1,1-bisphosphonate derivatives?
Methodological Answer:
The synthesis typically involves three strategies:
- One-pot reaction : Ketones, hydroxylamine hydrochloride, phosphorus trichloride (PCl₃), and water react to form aminomethylene-1,1-bisphosphonates. This method is scalable for diverse substrates .
- Michael addition : Tetraethyl ethenylidene bisphosphonate acts as a Michael acceptor, reacting with alkylamines (e.g., pentylamine) to form adducts. Subsequent hydrolysis with bromotrimethylsilane yields free bisphosphonic acids .
- Substituted nitriles : Functionalized bisphosphonates can be synthesized via nitrile intermediates, such as reacting N-(2-cyanoethyl)benzimidazole with PBr₃ and water .
Advanced: How does the carbon chain length between the amino and bisphosphonate groups influence chemical stability?
Methodological Answer:
The carbon chain length critically impacts hydrolysis resistance. For example:
- Shorter chains (e.g., methylene) are prone to cleavage under acidic conditions (e.g., concentrated HCl reflux), leading to amide bond splitting and free bisphosphonic acid formation.
- Longer chains (≥2 carbons) enhance stability by reducing steric strain and electronic effects, as observed in polydentate ligand syntheses for metal chelation . Structural modifications, such as methylene bridges, can also mimic pyrophosphate geometry, enhancing resistance to enzymatic degradation .
Basic: What analytical techniques are effective for quantifying bisphosphonates in complex matrices?
Methodological Answer:
Chromatographic methods dominate:
- Reversed-phase HPLC (C18 columns) : Effective for hydrophobic bisphosphonates (e.g., incadronate). Sample pre-treatment (e.g., calcium precipitation) improves retention .
- Ion-pair chromatography : Suitable for polar bisphosphonates lacking hydrophobic moieties.
- Elemental analysis : Validates purity (>98%) post-synthesis .
Advanced: How can enantiomerically enriched aminobisphosphonates be synthesized?
Methodological Answer:
Key strategies include:
- Chiral auxiliary incorporation : Use enantioselective catalysts (e.g., Rh(PPh₃)₃X) in coupling reactions to generate stereocenters .
- Asymmetric catalysis : Leverage chiral ligands to control stereochemistry during phosphonate bond formation.
- Post-synthetic resolution : Enzymatic or chemical separation of racemic mixtures. Current limitations in functional group compatibility highlight the need for novel catalytic systems .
Basic: What are the primary biomedical applications of [(Pentylamino)methylene]-1,1-bisphosphonate derivatives?
Methodological Answer:
These compounds are explored for:
- Bone disorders : Targeting calcium metabolism via pyrophosphate mimicry, as seen in 99Tc-MDP (a non-radioactive derivative) for osteoporosis without jaw osteonecrosis risks .
- Immunomodulation : Bisphosphonate conjugates stimulate γδ T cells, though pyrophosphomonoesters show superior activity compared to nitrogen-containing analogs .
- Enzyme inhibition : Transition-state analogs for phosphate hydrolysis (e.g., ppGpp analogs with methylene bridges) .
Advanced: What strategies mitigate unwanted hydrolysis during synthesis or storage?
Methodological Answer:
- Protective groups : Use trimethylsilyl esters to shield reactive phosphonate groups during synthesis .
- pH control : Avoid strongly acidic conditions (e.g., HCl reflux) for amide-linked bisphosphonates; opt for milder hydrolytic agents .
- Storage conditions : Stabilize compounds at low temperatures (<4°C) in anhydrous solvents to prevent degradation .
Basic: How can researchers assess the chelating properties of [(Pentylamino)methylene]-1,1-bisphosphonate derivatives?
Methodological Answer:
- Spectrophotometric titration : Measure metal ion (e.g., Ca²⁺, Fe³⁺) binding affinity via UV-Vis or fluorescence quenching.
- X-ray crystallography : Resolve metal-bisphosphonate complex structures to identify coordination modes (e.g., octahedral vs. tetrahedral) .
- Thermodynamic analysis : Isothermal titration calorimetry (ITC) quantifies binding stoichiometry and enthalpy .
Advanced: What structural modifications enhance resistance to enzymatic degradation?
Methodological Answer:
- Methylene bridge substitution : Replace labile pyrophosphate oxygen atoms with methylene groups (e.g., in ppGpp analogs), improving stability while retaining target interaction .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) near the phosphonate group to block enzyme access .
- Bioisosteric replacement : Swap hydrolytically sensitive esters with thio- or fluorophosphonates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
